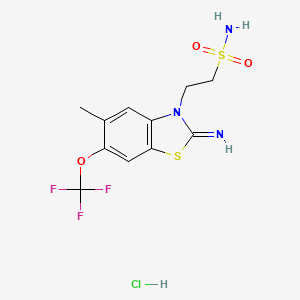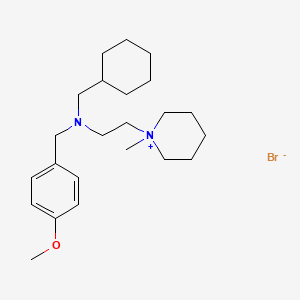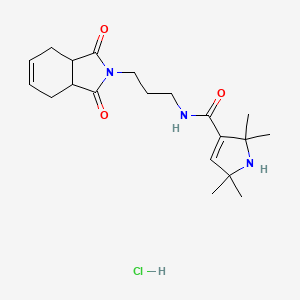
Tecovirimat metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tecovirimat metabolite M4 is a significant compound derived from the antiviral drug Tecovirimat, which is used to treat orthopoxvirus infections such as smallpox, monkeypox, and cowpox. Tecovirimat and its metabolite M4 are known to induce cytochrome P450 enzymes, specifically CYP3A and CYP2B6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tecovirimat involves a high-temperature pericyclic cascade process between cycloheptatriene and maleic anhydride, generating a key sp3-rich scaffold. This scaffold is then condensed with an acyl hydrazide to form the desired drug . The metabolite M4 is formed through hydrolysis mediated by UGT1A1 and UGT1A4 .
Industrial Production Methods: The industrial production of Tecovirimat and its metabolites involves continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high yield and purity while minimizing genotoxic and in-process impurities .
Chemical Reactions Analysis
Types of Reactions: Tecovirimat metabolite M4 undergoes various chemical reactions, including hydrolysis and glucuronidation. These reactions are essential for the metabolism and elimination of the compound from the body .
Common Reagents and Conditions: The hydrolysis of Tecovirimat to form metabolite M4 is mediated by the enzymes UGT1A1 and UGT1A4 . The glucuronidation process involves the addition of glucuronic acid to the metabolite, facilitating its excretion .
Major Products Formed: The major products formed from the reactions involving this compound include glucuronide conjugates, which are the most abundant components found in urine .
Scientific Research Applications
Tecovirimat metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the pharmacokinetics and metabolism of Tecovirimat, providing insights into its efficacy and safety . In chemistry, the compound is used to explore the mechanisms of enzyme-mediated hydrolysis and glucuronidation . Additionally, the compound’s role in inducing cytochrome P450 enzymes makes it valuable for studying drug-drug interactions and the metabolism of other pharmaceuticals .
Mechanism of Action
The mechanism of action of Tecovirimat involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, preventing the formation of infectious virions . The metabolite M4, while not pharmacologically active, plays a role in the metabolism and elimination of Tecovirimat from the body . The induction of cytochrome P450 enzymes by Tecovirimat and its metabolite M4 can affect the metabolism of other drugs, potentially leading to reduced therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tecovirimat include other antiviral drugs used to treat orthopoxvirus infections, such as cidofovir and brincidofovir . These compounds also target viral replication but differ in their mechanisms of action and metabolic pathways.
Uniqueness: Tecovirimat is unique in its ability to inhibit the VP37 envelope wrapping protein, a mechanism not shared by other antiviral drugs . Additionally, the formation of metabolite M4 and its role in inducing cytochrome P450 enzymes distinguishes Tecovirimat from other antiviral compounds .
Properties
CAS No. |
68422-98-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8S,10R)-4-amino-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+ |
InChI Key |
FKJJFXNAYYRHSY-OVNJMVFWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


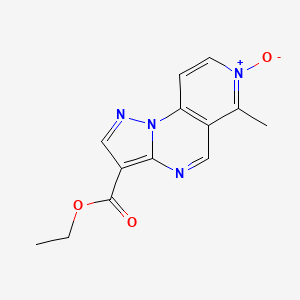
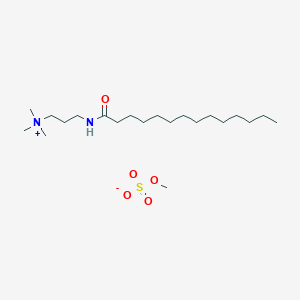

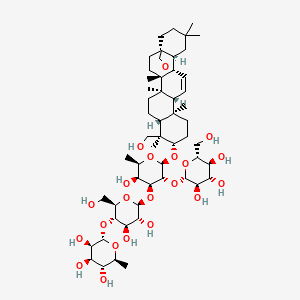
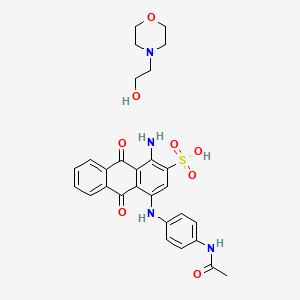
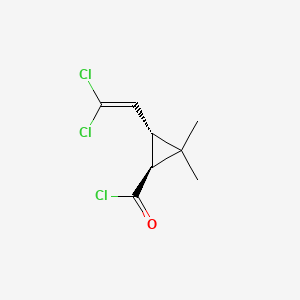
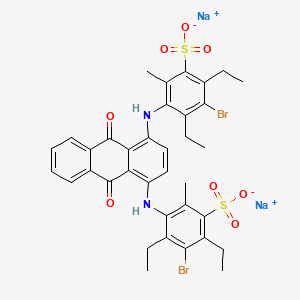
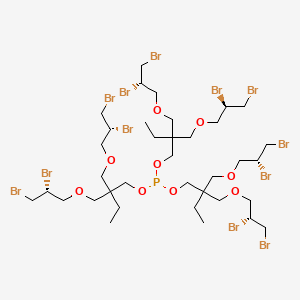
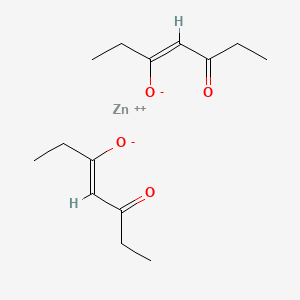
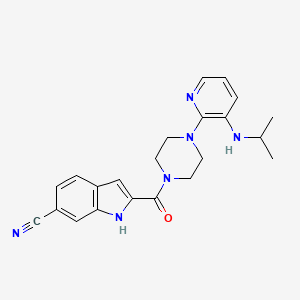
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
